molecular formula C13H12O2 B11897409 4,6,7-Trimethylnaphthalene-1,2-dione

4,6,7-Trimethylnaphthalene-1,2-dione

Katalognummer: B11897409
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: MMRUMTNKXWJAOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6,7-Trimethylnaphthalene-1,2-dione is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthalene, characterized by the presence of three methyl groups and two ketone functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethylnaphthalene-1,2-dione typically involves the alkylation of naphthalene derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of naphthalene with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting trimethylnaphthalene is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone functionalities .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6,7-Trimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions typically convert the ketone groups to alcohols.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4,6,7-Trimethylnaphthalene-1,2-dione has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,6,7-Trimethylnaphthalene-1,2-dione involves its interaction with various molecular targets. The compound’s ketone groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its ability to disrupt cellular membranes and interfere with metabolic processes has been noted .

Vergleich Mit ähnlichen Verbindungen

Comparison: 4,6,7-Trimethylnaphthalene-1,2-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other trimethylnaphthalene derivatives. Meldrum’s acid, while structurally different, shares some reactivity due to its diketone functionality but is primarily used in different chemical contexts .

Eigenschaften

Molekularformel

C13H12O2

Molekulargewicht

200.23 g/mol

IUPAC-Name

4,6,7-trimethylnaphthalene-1,2-dione

InChI

InChI=1S/C13H12O2/c1-7-4-10-9(3)6-12(14)13(15)11(10)5-8(7)2/h4-6H,1-3H3

InChI-Schlüssel

MMRUMTNKXWJAOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)C(=O)C(=O)C=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.